2-Azaadamantane-3-ol

Übersicht

Beschreibung

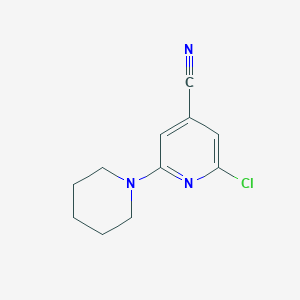

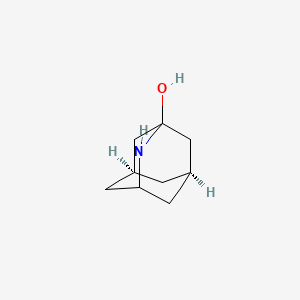

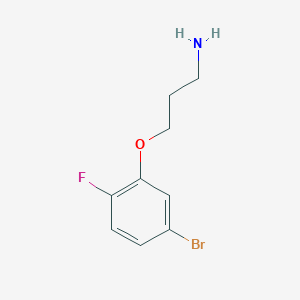

2-Azaadamantane-3-ol , also known as AZADO , is a stable organic nitroxyl radical. Nitroxyl radicals play a crucial role in catalyzing alcohol oxidation reactions. Unlike other nitroxyl radicals, AZADO exhibits extraordinary catalytic activity and a broader substrate scope. It has found applications in synthetic chemistry and total syntheses of natural products .

Synthesis Analysis

The synthesis of AZADO involves the introduction of an N-oxyl group onto the 2-azaadamantane scaffold. Researchers have developed efficient synthetic routes to prepare AZADO and its derivatives. These methods enable the controlled incorporation of the nitroxyl moiety, ensuring stability and reactivity .

Molecular Structure Analysis

AZADO features a unique molecular structure. It consists of an adamantane core (resembling a bicyclic cage) with a nitrogen atom (N) and an oxygen atom (O) attached. The nitrogen-oxygen bond forms the N-oxyl radical, which imparts catalytic activity. The azaadamantane skeleton contributes to the high turnover of the catalyst .

Chemical Reactions Analysis

AZADO catalyzes the oxidation of primary and secondary alcohols to their corresponding aldehydes, carboxylic acids, or ketones. It outperforms other nitroxyl radicals, such as TEMPO, especially in the oxidation of structurally hindered secondary alcohols. The -methyl group adjacent to the nitroxyl group significantly influences reactivity. AZADO-based methods have been employed in total syntheses of natural products .

Physical And Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Organocatalytic Aerobic Alcohol Oxidation

2-Azaadamantane-3-ol (AZADOL) has been utilized in organocatalytic aerobic alcohol oxidation systems. Shibuya et al. (2011) developed a system using 5-Fluoro-2-azaadamantane N-oxyl (5-F-AZADO), a derivative of AZADOL, which enables catalytic aerobic oxidation of alcohols under mild, metal-free conditions (Shibuya et al., 2011).

Synthesis and Scalability

Sasano et al. (2019) detailed a safe and scalable method for aerobic alcohol oxidation using AZADOL, demonstrating its efficiency in large-scale oxidation processes (Sasano et al., 2019).

Efficient Oxidation of Alcohols

Shibuya et al. (2006) developed stable nitroxyl radical catalysts, including AZADOL, for the highly efficient oxidation of alcohols, showing its superiority in converting various alcohols to carbonyl compounds (Shibuya et al., 2006).

Applications in Pharmacology

Izumi et al. (2003) explored the use of 1-Azaadamantane, a structure related to AZADOL, for its potential in pharmacological applications, particularly as anticholinergic and serotonergic agents (Izumi et al., 2003).

Catalysis and Polymer Technology

Kuznetsov and Zefirov (1989) discussed the synthesis and properties of azaadamantanes, including AZADOL, highlighting their potential in catalysis and polymer technology (Kuznetsov & Zefirov, 1989).

Wirkmechanismus

Target of Action

2-Azaadamantane-3-ol, also known as (1s,3s,5R,7S)-2-Azaadamantan-1-ol, is a nitrogen-containing analog of adamantane Azaadamantanes, in general, have been found to interact with various biological targets, affecting both their interaction and bioavailability .

Mode of Action

The mode of action of 2-Azaadamantane-3-ol involves its interaction with these biological targets. The azaadamantane derivatives, including 2-Azaadamantane-3-ol, have less lipophilicity compared to their adamantane analogs, which affects their interaction with biological targets

Biochemical Pathways

Azaadamantanes have been found to have various biological activities , suggesting that they may affect multiple biochemical pathways. The downstream effects of these pathways would depend on the specific biological activity of 2-Azaadamantane-3-ol.

Pharmacokinetics

It is known that azaadamantane derivatives have less lipophilicity compared to their adamantane analogs, which affects their bioavailability .

Result of Action

Compounds with pronounced biological activity have been discovered among azaadamantane derivatives , suggesting that 2-Azaadamantane-3-ol may also have significant biological effects.

Action Environment

The action, efficacy, and stability of 2-Azaadamantane-3-ol can be influenced by various environmental factors. For example, the catalytic activity of azaadamantane derivatives has been found to correlate with certain structural and electronic parameters . .

Eigenschaften

IUPAC Name |

(5R,7S)-2-azatricyclo[3.3.1.13,7]decan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO/c11-9-4-6-1-7(5-9)3-8(2-6)10-9/h6-8,10-11H,1-5H2/t6-,7+,8?,9? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDXRKFUTKCESNH-QPIHLSAKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(N3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2CC3C[C@H]1CC(C2)(N3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Azaadamantane-3-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B1407286.png)

![1-[4-Bromo-2-(2,2,2-trifluoro-ethoxy)-phenyl]-ethanone](/img/structure/B1407294.png)

![1-[4-Bromo-2-(prop-2-yn-1-yloxy)phenyl]ethan-1-one](/img/structure/B1407300.png)